(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
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Description
(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties:
- Kumar et al. (2013) detailed a chemoselective thionation-cyclization method for synthesizing thiazoles, highlighting the functional versatility of thiazole derivatives like the compound (Kumar, Parameshwarappa, & Ila, 2013).
- Salian, Narayana, and Sarojini (2017) focused on the synthesis and spectroscopic characterization of a related thiazole compound, demonstrating the structural intricacy and analytical approaches used in studying such molecules (Salian, Narayana, & Sarojini, 2017).
Biological Activities:
- Ravinaik et al. (2021) explored the anticancer properties of thiazole derivatives, revealing their potential in cancer treatment. This underscores the possible biomedical applications of the compound (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
- Rahman et al. (2005) synthesized novel thiazole and thiazanone derivatives, evaluating their biological activities. Their work provides insights into the diverse pharmacological potentials of thiazole-based compounds (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
- Bikobo et al. (2017) synthesized thiazole derivatives with antimicrobial properties, suggesting a potential for developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Pharmaceutical Applications:
- Abdel-Wahab et al. (2008) synthesized compounds derived from thiazole and evaluated their antihypertensive activities, demonstrating the potential of thiazole derivatives in cardiovascular therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
- Kos et al. (2022) investigated the antimalarial activity of N-Phenyl-Substituted Cinnamanilides, showing the broader scope of therapeutic applications of related compounds (Kos, Degotte, Pindjaková, Strharsky, Jankech, Goněc, Francotte, Frédérich, & Jampílek, 2022).
Properties
IUPAC Name |
(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-13-18(15-5-3-2-4-6-15)21-19(26-13)20-17(23)12-9-14-7-10-16(11-8-14)22(24)25/h2-12H,1H3,(H,20,21,23)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJLOJKBSSPHT-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.